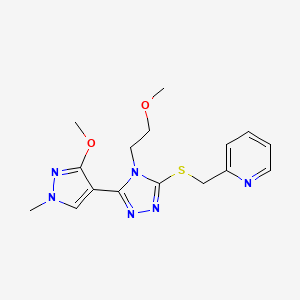

2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

Description

Properties

IUPAC Name |

2-[[4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2S/c1-21-10-13(15(20-21)24-3)14-18-19-16(22(14)8-9-23-2)25-11-12-6-4-5-7-17-12/h4-7,10H,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHPTZGAZLAFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine typically involves multi-step reactions. Here’s a streamlined pathway:

Formation of 3-methoxy-1-methyl-1H-pyrazole: : React 3-methoxy-1H-pyrazole with methylating agents in the presence of a base.

Synthesis of 5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole: : This involves reacting the pyrazole derivative with appropriate triazole-forming agents under controlled conditions.

Introduction of Thioether Linkage: : React the triazole derivative with a thiol reagent to introduce the thioether group.

Attachment to Pyridine Ring: : The final step involves the nucleophilic substitution reaction to attach the triazole-thiol intermediate to a pyridine derivative.

Industrial Production Methods

For large-scale production, the processes would likely involve:

Optimization of reaction conditions to increase yield.

Use of catalytic processes to streamline steps.

Implementation of automated, continuous-flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The sulfur atom in the thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : The nitro group (if present) in the pyridine ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: : The methoxy groups on the pyrazole and pyridine rings can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Tin(II) chloride, iron powder.

Nucleophiles: Halides, amines.

Major Products Formed

Oxidation products: Sulfoxides, sulfones.

Reduction products: Amino derivatives.

Substitution products: Varied, depending on nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of novel heterocyclic compounds.

Investigating reactivity patterns of multi-ring systems.

Biology

As a ligand in coordination chemistry studies.

Exploring potential as an enzyme inhibitor.

Medicine

Development of pharmaceuticals targeting specific biological pathways.

Industry

Use as an intermediate in the synthesis of complex organic materials.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

Molecular Targets: : Can bind to metal ions, enzymes, or receptors.

Pathways Involved: : Influences pathways involving sulfur and nitrogen atoms, crucial for biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The compound 2-{4-[4-(azetidin-1-yl)-7-methylimidazo[4,3-f][1,2,4]triazin-5-yl]-2-methylpyrazol-3-yl}-5-(trifluoromethyl)pyridine (CAS data from ) serves as a relevant comparator. Below is a detailed analysis:

Structural Implications:

Heterocyclic Core :

- The target compound’s 1,2,4-triazole core is smaller and less π-electron-rich than the imidazo-triazine system in the comparator. This may reduce aromatic stacking interactions but enhance solubility due to fewer hydrophobic surfaces .

- The imidazo-triazine core in the comparator compound likely confers greater rigidity and metabolic stability, which is advantageous in drug design .

Substituent Effects: The methoxy groups in the target compound increase hydrophilicity and may participate in hydrogen bonding. In contrast, the trifluoromethyl (-CF₃) group in the comparator is strongly electron-withdrawing, enhancing lipophilicity and resistance to oxidative metabolism .

Linker Groups :

Crystallographic and Computational Analysis

Structural determination of such compounds typically employs X-ray crystallography tools like SHELXL for refinement and WinGX/ORTEP for visualization . These methods enable precise measurement of bond lengths, angles, and torsional conformations, which are critical for understanding structure-activity relationships. For example:

- The thioether linker in the target compound may exhibit a bond length of ~1.81 Å (C-S), typical for such linkages.

- The azetidine ring in the comparator likely shows bond angles deviating from ideal tetrahedral geometry due to ring strain, which could be quantified using SHELX-refined data .

Biological Activity

The compound 2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In particular, derivatives similar to our compound have shown activity against various bacterial strains, including Mycobacterium bovis and Candida albicans . The mechanism often involves the inhibition of key enzymes responsible for cell wall synthesis.

Anticancer Properties

Triazole derivatives have been studied for their potential in cancer therapy. For instance, compounds structurally related to the target compound have demonstrated chemopreventive effects through the induction of apoptosis in cancer cells and inhibition of tumor growth . A notable study highlighted that certain triazole-thione compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Notably, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. Inhibitors of AChE are vital in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : By binding to active sites on enzymes such as AChE or those involved in bacterial cell wall synthesis.

- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.

- Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals effectively.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis of triazole-thioether derivatives typically involves refluxing precursors in ethanol, followed by recrystallization (e.g., DMF-EtOH mixtures) to purify the product . For this compound, key steps include alkylation of the pyrazole moiety, thioether formation via nucleophilic substitution, and final purification. Optimization may involve adjusting reaction times (e.g., 2–6 hours), solvent polarity, and temperature to improve yields. Monitoring intermediates via TLC or HPLC is critical .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer: Use a combination of:

- IR spectroscopy to confirm functional groups (e.g., C=S stretch at ~1200 cm⁻¹, triazole ring vibrations) .

- ¹H/¹³C NMR to verify substituent positions and methyl/methoxy group integration .

- Elemental analysis (C, H, N, S) to validate purity (>95% recommended) .

- Mass spectrometry (HRMS) for molecular ion confirmation. Discrepancies in spectral data should prompt re-crystallization or column chromatography .

Q. How can solubility and stability be assessed under varying pH and temperature conditions?

- Methodological Answer: Conduct solubility tests in polar (water, DMSO) and non-polar solvents (chloroform) at 25°C and 37°C. For stability, incubate the compound in buffers (pH 2–10) and analyze degradation via HPLC over 72 hours. Evidence from similar triazole derivatives suggests methoxy groups enhance aqueous solubility but may reduce thermal stability above 100°C .

Advanced Research Questions

Q. How can mechanistic contradictions in synthetic pathways be resolved (e.g., unexpected byproducts)?

- Methodological Answer: Use LC-MS/MS to identify byproducts and DFT calculations to model reaction pathways. For example, if sulfur cross-linking occurs during thioether formation, modifying the base (e.g., K₂CO₃ instead of NaOH) or switching to a less nucleophilic solvent (e.g., THF) may suppress side reactions . Cross-validate findings with kinetic studies (e.g., varying reagent stoichiometry) .

Q. What experimental designs are suitable for studying this compound’s environmental fate and biodegradation?

- Methodological Answer: Adapt methodologies from long-term environmental studies:

- Soil/water microcosms under aerobic/anaerobic conditions, with LC-MS quantification of parent compound and metabolites over 30–90 days .

- QSAR models to predict bioaccumulation potential based on logP and molecular volume .

- Ecotoxicology assays using Daphnia magna or algae to assess acute/chronic toxicity (EC₅₀ values) .

Q. How can structure-activity relationships (SAR) be systematically explored for biological targets?

- Methodological Answer:

- Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) .

- In vitro assays : Test against enzymes (e.g., cytochrome P450 for metabolic stability) or receptors (e.g., kinase inhibition).

- Molecular docking : Use X-ray crystallography data of similar triazole derivatives (e.g., PDB entries) to model binding interactions . Prioritize substituents that enhance hydrogen bonding (e.g., hydroxyl groups) or hydrophobic contacts .

Q. What strategies mitigate spectral data conflicts (e.g., NMR splitting vs. computational predictions)?

- Methodological Answer:

- Variable-temperature NMR to detect dynamic effects (e.g., rotamers causing peak splitting) .

- 2D NMR (COSY, NOESY) to resolve overlapping signals.

- X-ray crystallography for definitive structural confirmation, as seen in pyrazole-triazole hybrids .

- Recompute NMR shifts using advanced DFT methods (e.g., B3LYP/6-311+G(d,p)) with solvent corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.